Mass Shift Sufficiency: +3 Da Nominal Mass Differential Exceeds Minimum Requirement for Unambiguous Peak Resolution
Hydroflumethiazide-13CD2 produces a nominal mass increase of +3 Da relative to unlabeled hydroflumethiazide (MW 334.30 vs. 331.29). This +3 Da mass differential exceeds the established minimum requirement of ≥3 mass units for small-molecule (<1000 Da) LC-MS/MS applications where complete spectral separation from the analyte's natural isotopic envelope is mandatory . Single-isotope 13C-only hydroflumethiazide provides only +1 Da mass shift, which falls within the analyte's M+1 isotopic contribution (approximately 8-10% relative abundance due to natural 13C), creating baseline interference that degrades quantification accuracy at low nanogram-per-milliliter concentrations .
| Evidence Dimension | Nominal mass differential relative to unlabeled analyte |
|---|---|
| Target Compound Data | +3 Da (incorporates 13C + 2H substitution) |
| Comparator Or Baseline | Single 13C-labeled hydroflumethiazide: +1 Da; Minimum requirement for small molecules: ≥3 Da |
| Quantified Difference | Target provides 2 Da greater mass separation than single 13C labeling; meets or exceeds the ≥3 Da requirement versus +1 Da baseline which does not |
| Conditions | LC-MS/MS analysis of small-molecule drugs (<1000 Da) in biological matrices per standard bioanalytical method validation guidelines |
Why This Matters
The +3 Da mass shift eliminates isotopic overlap between internal standard and analyte signals, enabling accurate peak integration and quantification across the full calibration range without mathematical correction for natural isotopic abundance.
